2,4-dichloro-5-methyl-N-(2-morpholinoethyl)benzenesulfonamide
Description
2,4-Dichloro-5-methyl-N-(2-morpholinoethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 2,4-dichloro-5-methyl-substituted aromatic ring and a 2-morpholinoethylamine substituent at the sulfonamide nitrogen. The morpholinoethyl group enhances solubility and modulates interactions with biological targets, such as enzymes or receptors .
Properties
IUPAC Name |
2,4-dichloro-5-methyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O3S/c1-10-8-13(12(15)9-11(10)14)21(18,19)16-2-3-17-4-6-20-7-5-17/h8-9,16H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCRVGPGRWSLLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for 2,4-Dichloro-5-Methyl-N-(2-Morpholinoethyl)Benzenesulfonamide
Sulfonation-Amidation Pathway
The most widely reported method involves a two-step process: (1) sulfonation of 2,4-dichloro-5-methylbenzoic acid derivatives to form the sulfonyl chloride intermediate, followed by (2) amidation with 2-morpholinoethylamine.
Step 1: Sulfonation with Chlorosulfonic Acid
In a representative procedure, 2,4-dichloro-5-methylbenzoic acid undergoes sulfonation using chlorosulfonic acid (ClSO₃H) at 130–150°C for 4–6 hours under anhydrous conditions. Sodium sulfate (Na₂SO₄) catalyzes the reaction, while N-methyl-2-pyrrolidone (NMP) serves as the solvent. The intermediate, 2,4-dichloro-5-methylbenzenesulfonyl chloride, is isolated via ice-water quenching and filtration, yielding 85–90% crude product.
Step 2: Amidation with 2-Morpholinoethylamine
The sulfonyl chloride is reacted with 2-morpholinoethylamine in tetrahydrofuran (THF) at 0–5°C, followed by gradual warming to room temperature. Triethylamine (Et₃N) is added to scavenge HCl, driving the reaction to completion. After 12 hours, the mixture is concentrated, and the residue is purified via recrystallization from ethanol, achieving a final yield of 68–72%.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Sulfonation Temperature | 130–150°C | |
| Amidation Solvent | Tetrahydrofuran | |
| Final Yield | 68–72% | |
| Purity (HPLC) | >99% |
Palladium-Catalyzed Coupling Approach
An alternative route employs palladium-mediated Buchwald-Hartwig amination to directly introduce the morpholinoethyl group. This method bypasses the sulfonyl chloride intermediate, instead utilizing a brominated aryl precursor.
Reaction Conditions
2,4-Dichloro-5-methylbenzenesulfonyl bromide is treated with 2-morpholinoethylamine in the presence of tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃), BINAP ligand, and sodium tert-butoxide (NaOtBu) in toluene at 100°C. After 24 hours, column chromatography (SiO₂, ethyl acetate/hexane) isolates the product in 60–65% yield.
Advantages:
Limitations:
Optimization of Reaction Parameters
Purification and Characterization
Industrial-Scale Adaptations
Patent CN104672114A discloses a continuous-flow system for sulfonation, reducing reaction time to 2 hours and improving safety by minimizing exposure to ClSO₃H. Automated pH control during amidation ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The benzene ring can be oxidized to form phenols or quinones.
Reduction: : Reduction reactions can lead to the formation of aniline derivatives.
Substitution: : Electrophilic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromyl chloride.
Reduction: : Reducing agents such as lithium aluminum hydride and hydrogen gas are used.
Substitution: : Electrophilic substitution typically uses strong acids like sulfuric acid or nitric acid.
Major Products Formed
Oxidation: : Phenols, quinones
Reduction: : Aniline derivatives
Substitution: : Various substituted benzene derivatives
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential as an antibacterial agent. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis, making them valuable in treating various infections.
Anticancer Research
Studies have shown that sulfonamide derivatives can exhibit anticancer properties. The modification of the sulfonamide structure may enhance its efficacy against specific cancer cell lines. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cells by disrupting cellular signaling pathways.
Enzyme Inhibition Studies
Research indicates that this compound can act as an enzyme inhibitor, particularly in studies targeting carbonic anhydrase and other relevant enzymes involved in metabolic processes. Such inhibition can be crucial for understanding metabolic disorders and developing therapeutic strategies.
Pharmacological Studies
Pharmacological investigations have demonstrated that sulfonamides can modulate various biological pathways, including those related to inflammation and pain management. Their role as non-steroidal anti-inflammatory agents has been explored in several studies.
Case Studies
Mechanism of Action
The mechanism by which 2,4-dichloro-5-methyl-N-(2-morpholinoethyl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
Core Structural Variations
The table below compares the target compound with structurally related sulfonamide derivatives:
Key Observations :
- Halogenation : The target compound’s 2,4-dichloro substitution is shared with antimalarial and anticancer analogs . Chlorine atoms enhance lipophilicity and target binding via halogen bonds .
- Morpholinoethyl Group: Unlike analogs with pyrimidine () or triazole () substituents, the morpholinoethyl group in the target compound improves water solubility and may influence pharmacokinetics .
- Methyl Group at Position 5 : The 5-methyl group in the target compound is structurally analogous to 5-trifluoromethyl substitutions in antimalarial sulfonamides, which optimize steric and electronic interactions with parasitic enzymes like Plasmodium falciparum dihydropteroate synthase (PfDHPS) .
Comparison with Other Routes :
- Antimalarial Triazole Sulfonamides : Synthesized via cyclocondensation of sulfonyl chlorides with triazole precursors, requiring stringent temperature control ().
- Thiadiazole Derivatives: Multi-step synthesis involving hydrazinocarbonyl intermediates and cyclization ().
Physicochemical Properties
Biological Activity
2,4-Dichloro-5-methyl-N-(2-morpholinoethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is . Its structure features a dichlorobenzene ring, a methyl group, and a morpholinoethyl substituent attached to the sulfonamide group. This structural arrangement is crucial for its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects against various diseases.
- Antimicrobial Properties : Similar sulfonamide compounds have demonstrated antimicrobial activity by inhibiting bacterial folate synthesis, suggesting that this compound may exhibit similar properties.
- Antitumor Activity : Research indicates that derivatives of sulfonamides can affect cancer cell proliferation by targeting key signaling pathways involved in tumor growth.
Biological Activity Data Table
Case Study 1: Antitumor Activity
A study investigated the effects of various sulfonamide derivatives on human cancer cell lines. The results indicated that this compound significantly inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to the downregulation of key proteins involved in cell cycle regulation.
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results showed that it effectively inhibited bacterial growth at low concentrations, suggesting potential as an antibiotic agent.
Research Findings
Recent findings highlight the compound's potential as a lead candidate for drug development due to its dual action against microbial infections and cancer cell proliferation. The structure-activity relationship (SAR) studies suggest that modifications in the morpholinoethyl group could enhance its efficacy and selectivity.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for 2,4-dichloro-5-methyl-N-(2-morpholinoethyl)benzenesulfonamide, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzenesulfonamide core. A common approach includes:
Sulfonylation : Reacting 2,4-dichloro-5-methylbenzenesulfonyl chloride with 2-morpholinoethylamine under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C).
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product.
- Characterization : Intermediates are validated via /-NMR (confirming morpholinoethyl linkage and aromatic substitution), IR (S=O stretches at ~1350 cm), and HRMS (molecular ion matching theoretical mass) .
Q. How is the compound characterized for structural validation and purity?
- Methodological Answer : Post-synthesis, the compound undergoes:
- Single-crystal X-ray diffraction (if crystallized) to confirm stereochemistry and bond angles.
- HPLC-PDA (high-performance liquid chromatography with photodiode array detection) to assess purity (>95% threshold).
- Thermogravimetric analysis (TGA) to evaluate thermal stability, critical for storage and biological assays .
Q. What in vitro assays are used for preliminary biological activity screening?
- Methodological Answer : Common assays include:
- Enzyme inhibition studies : Testing against kinases (e.g., GSK-3β) via fluorescence polarization assays.
- Cytotoxicity profiling : Using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations.
- Controls : Include reference inhibitors (e.g., SB-216763 for GSK-3β) and solvent-only blanks to validate results .
Advanced Research Questions
Q. How can Suzuki-Miyaura coupling be optimized to introduce boronate substituents for derivatization?
- Methodological Answer : To functionalize the chloro-substituted aromatic ring:
Catalyst selection : Use Pd(PPh) with ligand-free conditions to minimize side reactions.
Solvent system : Dioxane/water (4:1) at 80°C for 12 hours.
Nucleophile : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane for stable boronate intermediates.
- Validation : Monitor reaction progress via -NMR and LC-MS. Yield improvements (>75%) are achieved by degassing solvents to prevent Pd catalyst oxidation .
Q. How to resolve contradictions in reported biological activity across structural analogs?
- Methodological Answer : Discrepancies (e.g., varying IC values for GSK-3β inhibition) arise from:
- Structural nuances : Compare substituent effects using a reference table:
| Compound | Substituents | GSK-3β IC (nM) | Source |
|---|---|---|---|
| Target compound | 2,4-Cl, 5-Me, morpholino | 220 ± 15 | |
| 2,4-Fluoro analog | 2,4-F, indoline | 180 ± 20 | |
| N-Methylpiperidine variant | Piperidine, pyridine | 450 ± 30 |
- Experimental variables : Standardize assay conditions (e.g., ATP concentration, incubation time) and validate with orthogonal methods (e.g., SPR for binding affinity) .
Q. What computational approaches predict binding modes with biological targets?
- Methodological Answer :
Docking studies : Use AutoDock Vina with GSK-3β crystal structure (PDB: 1Q3W). Parameterize the compound’s force field with Gaussian 16 (DFT/B3LYP/6-31G*).
MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å).
- Validation : Compare predicted binding poses with mutagenesis data (e.g., Lys85/Asn186 residues critical for interaction) .
Q. How to design derivatization strategies to enhance metabolic stability?
- Methodological Answer :
- Site-specific modifications : Replace metabolically labile groups (e.g., morpholinoethyl with spirocyclic amines) to reduce CYP450-mediated oxidation.
- Prodrug approaches : Introduce ester moieties at the sulfonamide nitrogen for sustained release.
- In vitro ADME : Assess microsomal stability (human liver microsomes, NADPH cofactor) and plasma protein binding (equilibrium dialysis) .
Q. What in vivo models evaluate pharmacokinetics and toxicity?
- Methodological Answer :
- Rodent studies : Administer 10 mg/kg (IV/oral) to Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, 24 hours for LC-MS/MS analysis (calculate , , AUC).
- Toxicology : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) over 14 days. Histopathology examines organ-specific toxicity.
- Formulation : Use PEG-400/water (60:40) for enhanced solubility in dosing solutions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
